N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine
Description
N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by two distinct arylalkyl substituents: a 3-methylbenzyl group at the N1 position and a 4-phenylbutyl group at the N2 position. This structural configuration imparts unique electronic and steric properties, making it a candidate for diverse applications, including corrosion inhibition, pharmaceutical intermediates, or ligand synthesis.
Structure
3D Structure
Properties
CAS No. |
627520-56-3 |
|---|---|
Molecular Formula |
C20H28N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N'-[(3-methylphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H28N2/c1-18-8-7-12-20(16-18)17-22-15-14-21-13-6-5-11-19-9-3-2-4-10-19/h2-4,7-10,12,16,21-22H,5-6,11,13-15,17H2,1H3 |
InChI Key |
HOODICWFFWCXMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCNCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Stepwise N-Substitution of Ethane-1,2-diamine
The most common approach involves sequential alkylation of ethane-1,2-diamine:
Step 1: Selective mono-alkylation of one amine group
Typically, ethane-1,2-diamine is reacted with a benzyl halide derivative such as 3-methylbenzyl chloride or bromide under controlled stoichiometry and temperature to yield N¹-(3-methylphenyl)methyl-ethane-1,2-diamine.Step 2: Alkylation of the second amine
The intermediate is then reacted with 4-phenylbutyl halide (e.g., 4-phenylbutyl bromide) to introduce the second substituent on the remaining free amine.-
- Use of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the amine and promote nucleophilic substitution.
- Solvents such as acetonitrile, DMF, or ethanol are common.
- Temperature control (0–50 °C) to minimize side reactions.
Reductive Amination Route
An alternative method involves reductive amination:
Step 1: Formation of imine or iminium intermediate
React ethane-1,2-diamine with 3-methylbenzaldehyde to form an imine at one amine site.Step 2: Reduction of imine
Use a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to reduce the imine to the secondary amine.Step 3: Repeat for the second amine
The second amine is then reacted with 4-phenylbutanal followed by reduction to install the 4-phenylbutyl substituent.This method offers better control over mono-substitution and reduces over-alkylation.
Detailed Preparation Method Example
| Step | Reagents & Conditions | Description | Expected Outcome |
|---|---|---|---|
| 1 | Ethane-1,2-diamine + 3-methylbenzyl chloride, K2CO3, acetonitrile, reflux 4 h | Selective mono-alkylation of one amine | N¹-(3-methylphenyl)methyl-ethane-1,2-diamine intermediate |
| 2 | Intermediate + 4-phenylbutyl bromide, K2CO3, DMF, 50 °C, 6 h | Alkylation of second amine | Target compound N¹-[(3-Methylphenyl)methyl]-N²-(4-phenylbutyl)ethane-1,2-diamine |
| 3 | Purification by column chromatography or recrystallization | Removal of unreacted materials and side products | Pure target compound |
Research Findings and Optimization Notes
Selectivity : Controlling the molar ratio of alkylating agents to ethane-1,2-diamine is critical to avoid di-substitution on the same nitrogen or cross-substitution. Using a slight excess of ethane-1,2-diamine in the first step favors mono-substitution.
Solvent choice : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity and reaction rates but require careful removal post-reaction.
Temperature : Moderate temperatures (40–60 °C) balance reaction rate and minimize side reactions such as elimination or polymerization.
Reductive amination : Offers milder conditions and better regioselectivity but requires aldehyde precursors and reducing agents, which may add cost and complexity.
Yields : Reported yields for similar N-substituted ethane-1,2-diamines range from 60% to 85% depending on purification and reaction optimization.
Comparative Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|
| Stepwise Alkylation | Ethane-1,2-diamine, benzyl/alkyl halides, base | Straightforward, scalable | Risk of over-alkylation, requires careful stoichiometry | 65–80% |
| Reductive Amination | Ethane-1,2-diamine, aldehydes, NaBH3CN | High selectivity, mild conditions | Requires aldehydes, reducing agents, longer steps | 70–85% |
Chemical Reactions Analysis
Types of Reactions
N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with proteins.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which N1-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The 3-methylbenzyl group lacks electron-withdrawing substituents (e.g., Cl in ), which may enhance electron-donating capacity in corrosion inhibition applications .
Physicochemical Properties
While explicit data for the target compound are unavailable, trends from analogs suggest:
- Solubility : Bulky aryl groups (e.g., 4-phenylbutyl) reduce water solubility compared to aliphatic amines like DETA or TETA .
- Thermal Stability : Arylalkyl substituents may enhance thermal stability due to rigid aromatic rings, as seen in EDDB derivatives .
- Electronic Effects: The absence of electron-withdrawing groups (e.g., Cl, NO₂) could result in higher HOMO energy, favoring adsorption on metal surfaces in corrosive environments .
Functional and Application Comparisons
Corrosion Inhibition
- EDDB and DBDB: Schiff base derivatives of ethane-1,2-diamine exhibit >90% inhibition efficiency in 1.0 M HCl due to π-electron interactions and NH donor sites . The target compound’s arylalkyl groups may offer similar adsorption mechanisms but with altered kinetics due to steric bulk.
- Aliphatic Amines (DETA, TETA) : Linear polyamines show moderate inhibition (60–75% efficiency) via NH group protonation and electrostatic interactions . The target compound’s branched structure may reduce solubility but enhance surface coverage.
Pharmaceutical Relevance
- The target compound’s simpler structure could serve as a versatile intermediate.
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